molecular formula C68H112N18O22S2 B1493383 Prion Protein (118-135) (human)

Prion Protein (118-135) (human)

Cat. No.: B1493383
M. Wt: 1597.9 g/mol
InChI Key: BYMFHJUGTRVFJU-YDLOAGIFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prion Protein (118-135) (human) is a useful research compound. Its molecular formula is C68H112N18O22S2 and its molecular weight is 1597.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Prion Protein (118-135) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prion Protein (118-135) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotoxicity Studies

In Vivo and In Vitro Effects

Research has demonstrated that the P118–135 fragment exhibits significant neurotoxic effects on neuronal cells. Notably, studies have shown that this peptide can induce apoptotic cell death in cultured neurons from both wild-type and PrP gene knockout mice. The mechanism involves early activation of caspases and subsequent DNA fragmentation, indicating that P118–135 disrupts cellular integrity independently of PrP expression .

Key Findings:

  • Fusogenic Properties: P118–135 has been characterized as a fusogenic peptide, meaning it can destabilize cellular membranes, leading to cell death .
  • Neuronal Model: The retina serves as an effective model for studying neurodegenerative processes due to its unique characteristics as part of the central nervous system .
  • Dose-Dependent Effects: The neurotoxic effects were observed to be dose-dependent, with significant reductions in the electrical activity of retinal neurons following intravitreal injections of P118–135 .

Mechanistic Insights into Prion Diseases

Role in Amyloid Fibril Formation

The P118–135 fragment is implicated in the formation of amyloid fibrils, which are associated with prion diseases such as Creutzfeldt-Jakob disease (CJD). Research indicates that the peptide can promote liposome fusion and amyloidogenesis, contributing to the aggregation of misfolded proteins that characterize prion diseases .

Implications for Disease Understanding:

  • Pathogenic Mechanisms: Understanding how P118–135 induces neurotoxicity provides insights into the mechanisms underlying neuronal loss in prion diseases.
  • Potential Biomarkers: The presence and behavior of P118–135 may serve as biomarkers for early detection or progression monitoring in prion-related disorders.

Therapeutic Applications

Targeting Neurodegeneration

Given its role in neurotoxicity, P118–135 has been explored as a target for therapeutic interventions aimed at mitigating neuronal damage. Strategies include:

  • Immunotherapy: Development of antibodies against PrP or specific fragments like P118–135 could provide a means to neutralize their toxic effects. Clinical trials have begun investigating humanized versions of these antibodies .
  • Small Molecule Inhibitors: Compounds that can inhibit the aggregation of PrP or block its interaction with cellular membranes are under investigation as potential treatments for prion diseases .

Comparative Data Table

Application AreaKey FindingsReferences
NeurotoxicityInduces apoptotic cell death; dose-dependent effects on neuronal viability
Mechanistic InsightsPromotes amyloid fibril formation; disrupts membrane integrity
Therapeutic TargetsPotential for immunotherapy and small molecule inhibitors

Case Studies and Clinical Trials

Recent observational studies have reported on the treatment of patients with prion diseases using novel therapeutic approaches targeting PrP. For instance, trials involving doxycycline have shown promising results in extending survival rates and reducing pathological markers associated with CJD .

Notable Cases:

  • Doxycycline Treatment: Observational studies indicated a potential extension of survival in treated patients with sporadic CJD (sCJD) when compared to controls .
  • Immunotherapy Trials: Initial human trials using anti-PrP antibodies have shown safety but limited efficacy in altering disease progression, highlighting the complexity of targeting prion-related pathways .

Properties

Molecular Formula

C68H112N18O22S2

Molecular Weight

1597.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C68H112N18O22S2/c1-33(2)22-44(78-52(93)27-71-50(91)26-75-66(105)55(35(5)6)86-67(106)56(36(7)8)85-59(98)38(10)76-51(92)29-72-57(96)37(9)69)60(99)73-25-49(90)70-28-53(94)79-46(24-40-14-16-41(89)17-15-40)64(103)82-43(19-21-110-13)62(101)83-45(23-34(3)4)61(100)74-30-54(95)80-47(31-87)65(104)77-39(11)58(97)81-42(18-20-109-12)63(102)84-48(32-88)68(107)108/h14-17,33-39,42-48,55-56,87-89H,18-32,69H2,1-13H3,(H,70,90)(H,71,91)(H,72,96)(H,73,99)(H,74,100)(H,75,105)(H,76,92)(H,77,104)(H,78,93)(H,79,94)(H,80,95)(H,81,97)(H,82,103)(H,83,101)(H,84,102)(H,85,98)(H,86,106)(H,107,108)/t37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,55-,56-/m0/s1

InChI Key

BYMFHJUGTRVFJU-YDLOAGIFSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)N

sequence

AGAVVGGLGGYMLGSAMS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.